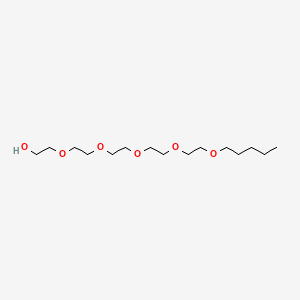
3,6,9,12,15-Pentaoxaeicosan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6,9,12,15-Pentaoxaeicosan-1-OL is an organic compound with the molecular formula C15H32O6. It belongs to the class of polyethylene glycols, which are oligomers or polymers of ethylene oxide. This compound is known for its unique structure, which includes multiple ether linkages, making it a versatile molecule in various chemical and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15-Pentaoxaeicosan-1-OL typically involves the stepwise addition of ethylene oxide to a suitable alcohol precursor. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. Catalysts such as potassium hydroxide or sodium hydroxide are often used to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reaction conditions are meticulously controlled. The process includes the purification of the final product through distillation or crystallization to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
3,6,9,12,15-Pentaoxaeicosan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alcohols.
Substitution: The ether linkages in the compound make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Various substituted ethers.
Applications De Recherche Scientifique
3,6,9,12,15-Pentaoxaeicosan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of membrane proteins and lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers.
Mécanisme D'action
The mechanism of action of 3,6,9,12,15-Pentaoxaeicosan-1-OL involves its interaction with various molecular targets. It can form hydrogen bonds with proteins and other biomolecules, affecting their structure and function. The compound’s multiple ether linkages allow it to interact with lipid bilayers, making it useful in membrane studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6,9,12,15-Pentaoxaheptadecan-1-OL: Similar structure but with a shorter carbon chain.
3,6,9,12,15-Pentaoxanonadecan-1-OL: Another similar compound with a different carbon chain length.
Uniqueness
3,6,9,12,15-Pentaoxaeicosan-1-OL is unique due to its specific chain length and the number of ether linkages, which provide it with distinct physical and chemical properties. These properties make it particularly useful in applications requiring specific solubility and interaction characteristics .
Propriétés
Numéro CAS |
86674-96-6 |
|---|---|
Formule moléculaire |
C15H32O6 |
Poids moléculaire |
308.41 g/mol |
Nom IUPAC |
2-[2-[2-[2-(2-pentoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C15H32O6/c1-2-3-4-6-17-8-10-19-12-14-21-15-13-20-11-9-18-7-5-16/h16H,2-15H2,1H3 |
Clé InChI |
CHFJFGVAPWOVGG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOCCOCCOCCOCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


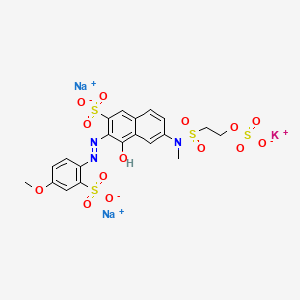
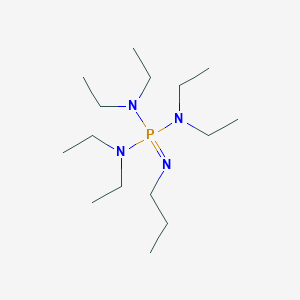
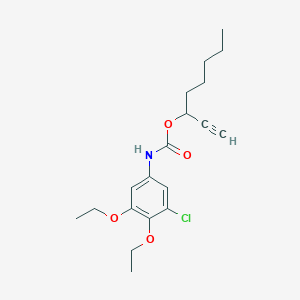

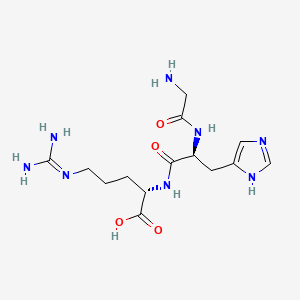

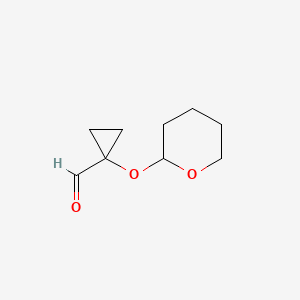
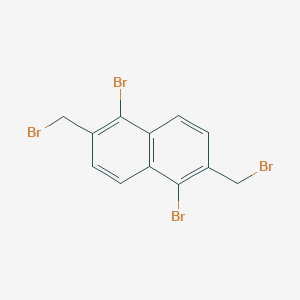
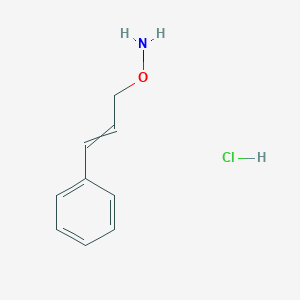
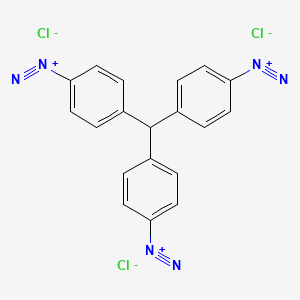
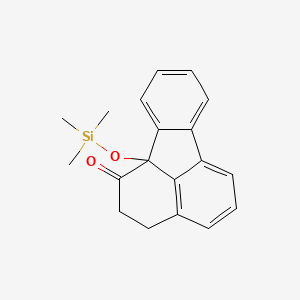
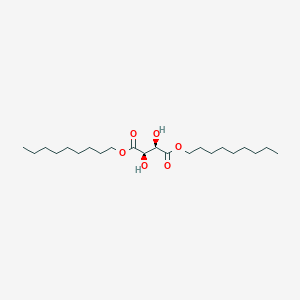
![1,1',1''-{[(4-Nitrophenyl)sulfanyl]methanetriyl}tribenzene](/img/structure/B14415156.png)
![N-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethyl}-N'-phenylurea](/img/structure/B14415167.png)
